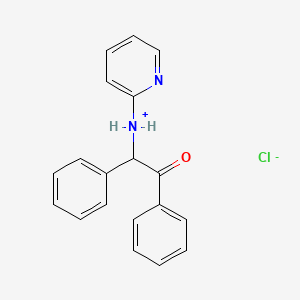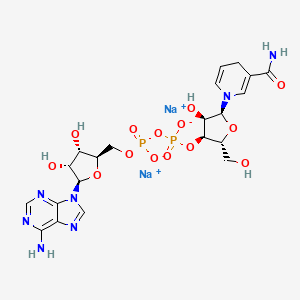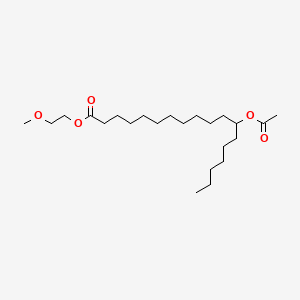
2-Methoxyethyl 12-(acetoxy)octadecanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methoxyethyl 12-(acetoxy)octadecanoate is a chemical compound with the molecular formula C23H44O5 and a molecular weight of 400.59 g/mol It is an ester derivative of octadecanoic acid, specifically modified with methoxyethyl and acetoxy groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxyethyl 12-(acetoxy)octadecanoate typically involves the esterification of 12-hydroxy octadecanoic acid with 2-methoxyethanol in the presence of an acid catalyst. The reaction conditions often include:
Temperature: 60-80°C
Catalyst: Sulfuric acid or p-toluenesulfonic acid
Solvent: Toluene or dichloromethane
Reaction Time: 4-6 hours
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for temperature and pH control can optimize the reaction conditions and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methoxyethyl 12-(acetoxy)octadecanoate can undergo various chemical reactions, including:
Hydrolysis: Breaking down the ester bond to yield 12-hydroxy octadecanoic acid and 2-methoxyethanol.
Oxidation: Oxidizing agents can convert the acetoxy group to a carboxyl group.
Reduction: Reducing agents can convert the ester to an alcohol.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products
Hydrolysis: 12-Hydroxy octadecanoic acid and 2-methoxyethanol.
Oxidation: 12-Carboxy octadecanoic acid.
Reduction: 12-Hydroxy octadecanoic acid.
Wissenschaftliche Forschungsanwendungen
2-Methoxyethyl 12-(acetoxy)octadecanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in lipid metabolism and signaling pathways.
Medicine: Investigated for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed in vivo.
Industry: Utilized in the production of specialty chemicals and materials, such as lubricants and surfactants.
Wirkmechanismus
The mechanism of action of 2-Methoxyethyl 12-(acetoxy)octadecanoate involves its hydrolysis to release 12-hydroxy octadecanoic acid and 2-methoxyethanol. The 12-hydroxy octadecanoic acid can then participate in various biochemical pathways, including lipid metabolism and signaling. The methoxyethyl group may enhance the compound’s solubility and bioavailability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methoxyethyl acetate: Similar in structure but lacks the long alkyl chain.
12-Hydroxy octadecanoic acid: The parent compound without the ester modification.
Octadecanoic acid: A simpler fatty acid without the hydroxyl or ester groups.
Uniqueness
2-Methoxyethyl 12-(acetoxy)octadecanoate is unique due to its combination of a long alkyl chain with both methoxyethyl and acetoxy functional groups. This structure provides distinct chemical properties, such as enhanced solubility and reactivity, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
70703-47-8 |
|---|---|
Molekularformel |
C23H44O5 |
Molekulargewicht |
400.6 g/mol |
IUPAC-Name |
2-methoxyethyl 12-acetyloxyoctadecanoate |
InChI |
InChI=1S/C23H44O5/c1-4-5-6-13-16-22(28-21(2)24)17-14-11-9-7-8-10-12-15-18-23(25)27-20-19-26-3/h22H,4-20H2,1-3H3 |
InChI-Schlüssel |
QVEPPTMINGAUIA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC(CCCCCCCCCCC(=O)OCCOC)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


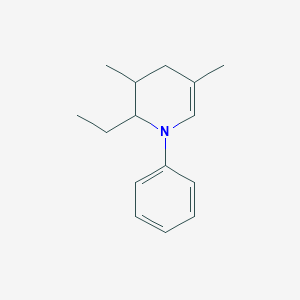
![3-[5-(DiMethylaMino)-1-naphthalenesulfonaMido]-proxyl](/img/structure/B13823197.png)
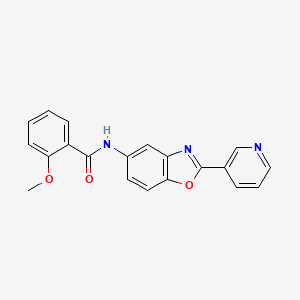
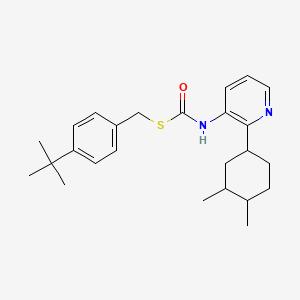
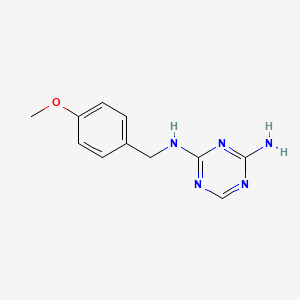
![[2-(Diphenylmethoxy)ethyl]trimethylammonium bromide](/img/structure/B13823214.png)
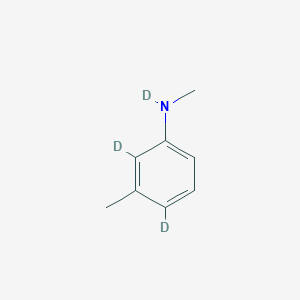
![Ethyl 2-{[(4-fluoroanilino)carbonyl]amino}-2',4-bithiophene-3-carboxylate](/img/structure/B13823225.png)
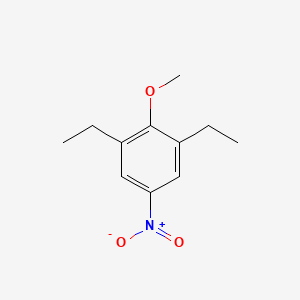
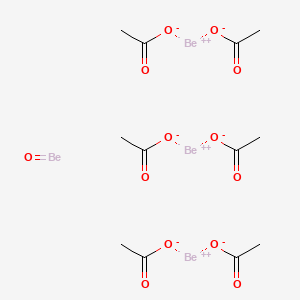
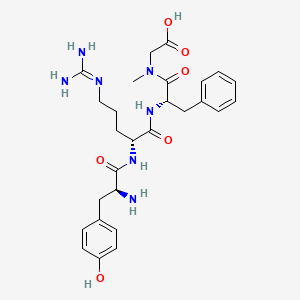
![N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-4-[(phenylamino)methyl]benzohydrazide](/img/structure/B13823255.png)
